molecular formula C12H11F3N2O4 B12845398 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate

2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate

Cat. No.: B12845398
M. Wt: 304.22 g/mol
InChI Key: MGKZRLPYSBWGFS-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate is a chemical compound that belongs to the class of isoindole derivatives. This compound is known for its unique structural features, which include an isoindole core and an aminoethyl side chain. The trifluoroacetate group enhances its solubility and stability, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate typically involves the following steps:

    Formation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as phthalic anhydride and an amine. The reaction is usually carried out under reflux conditions in the presence of a catalyst.

    Introduction of Aminoethyl Side Chain: The aminoethyl side chain is introduced through a nucleophilic substitution reaction. This involves reacting the isoindole core with an appropriate aminoethylating agent, such as 2-bromoethylamine hydrobromide, under basic conditions.

    Trifluoroacetate Formation: The final step involves the introduction of the trifluoroacetate group. This is typically achieved by reacting the aminoethyl isoindole derivative with trifluoroacetic acid or its anhydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The aminoethyl side chain can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the electrophile.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted isoindole derivatives, each with unique chemical and physical properties.

Scientific Research Applications

2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate involves its interaction with specific molecular targets and pathways. The aminoethyl side chain allows it to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The trifluoroacetate group may enhance its binding affinity and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione hydrochloride
  • 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione acetate
  • 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione sulfate

Uniqueness

2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate is unique due to the presence of the trifluoroacetate group, which enhances its solubility and stability compared to other similar compounds. This makes it particularly valuable in applications where these properties are critical.

Properties

Molecular Formula

C12H11F3N2O4

Molecular Weight

304.22 g/mol

IUPAC Name

2-(2-aminoethyl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H10N2O2.C2HF3O2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14;3-2(4,5)1(6)7/h1-4H,5-6,11H2;(H,6,7)

InChI Key

MGKZRLPYSBWGFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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